
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide, also known as N-(4-chlorophenyl)-4-chloro-3-nitrobenzenesulfonamide or CCNSB, is a sulfonamide derivative that has been extensively studied in scientific research for its potential applications in various fields. CCNSB is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound has attracted considerable attention due to its unique chemical properties and potential applications.
作用機序
The mechanism of action of CCNSB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. CCNSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, CCNSB can alter the expression of various genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CCNSB has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that CCNSB can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. CCNSB has also been shown to have anti-inflammatory activity, making it a potential candidate for the development of novel anti-inflammatory drugs.
実験室実験の利点と制限
CCNSB has several advantages for use in lab experiments, including its relatively low cost and easy synthesis. However, CCNSB is a toxic compound and must be handled with care. Additionally, CCNSB has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of CCNSB. One promising direction is the development of novel anti-cancer drugs based on CCNSB. Studies have shown that CCNSB has potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent. Another future direction is the study of the mechanism of action of CCNSB, which is not fully understood. By elucidating the mechanism of action of CCNSB, researchers can gain a better understanding of its potential applications and develop more effective drugs based on this compound.
合成法
CCNSB can be synthesized through various methods, including the reaction of 4-chloroaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction leads to the formation of CCNSB as a yellow solid. Other methods of synthesis have also been reported, including the reaction of 4-chloroaniline with 3-nitrobenzenesulfonic acid in the presence of a dehydrating agent such as phosphorus pentoxide.
科学的研究の応用
CCNSB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CCNSB is in the field of cancer research. Studies have shown that CCNSB has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CCNSB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
特性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJAJZQRIVRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


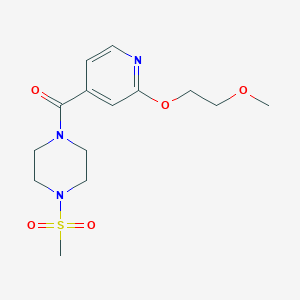
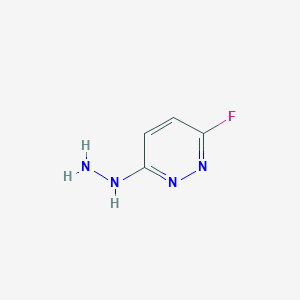
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)
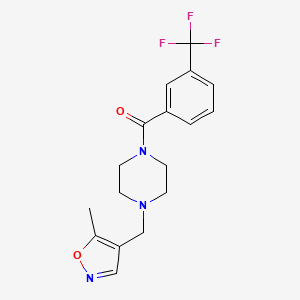
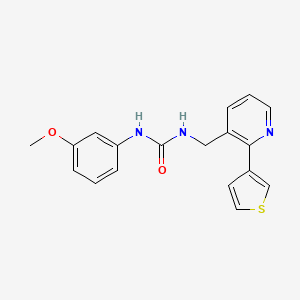
![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
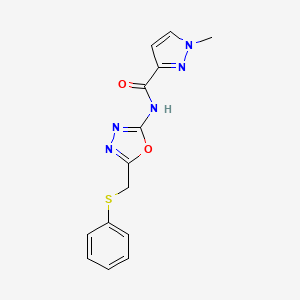
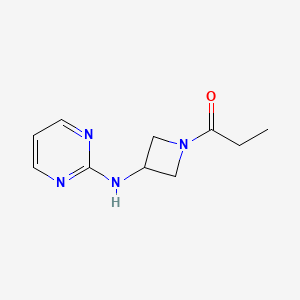
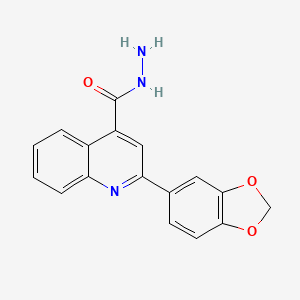
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)